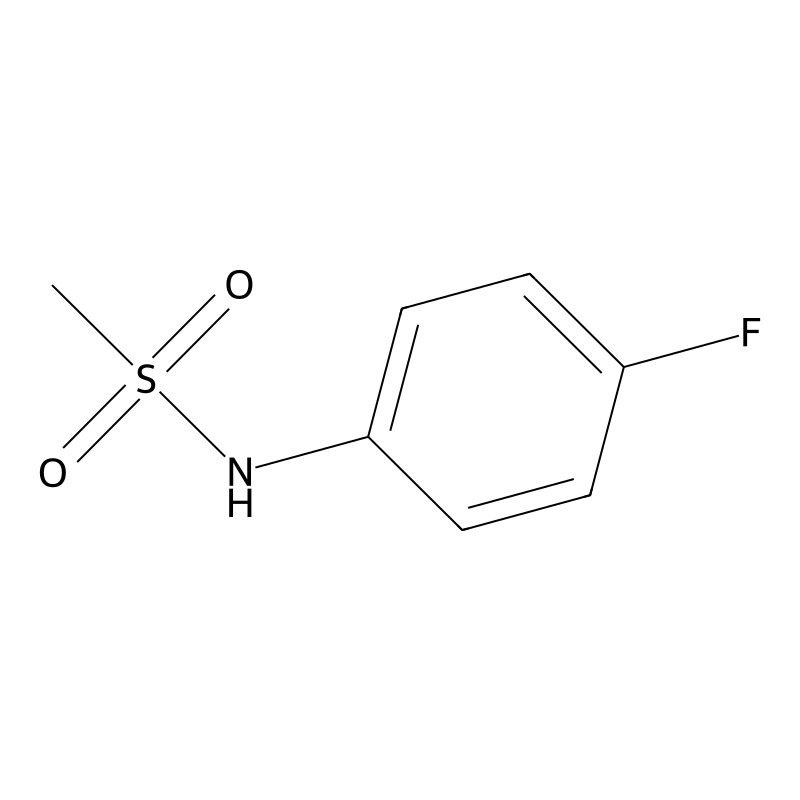

N-(4-fluorophenyl)methanesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(4-fluorophenyl)methanesulfonamide is a chemical compound characterized by the presence of a fluorinated phenyl group and a methanesulfonamide functional group. Its molecular formula is , and it has a molecular weight of approximately 195.2 g/mol. The compound features a sulfonamide linkage, which is known for its role in various biological activities and its utility in organic synthesis.

- Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

- Reduction: If the compound contains nitro groups on the phenyl ring, these can be reduced to amines.

- Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions .

N-(4-fluorophenyl)methanesulfonamide exhibits potential biological activities, particularly as an enzyme inhibitor or receptor modulator. The sulfonamide moiety allows for hydrogen bonding with active site residues of enzymes, while the fluorinated phenyl ring enhances hydrophobic interactions, potentially increasing binding affinity and specificity . Research has indicated that compounds with similar structures may possess anti-inflammatory and anticancer properties, making this compound of interest in medicinal chemistry.

Several synthesis methods exist for N-(4-fluorophenyl)methanesulfonamide:

- Direct Reaction: A common method involves reacting 4-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine or sodium hydroxide. This method typically utilizes solvents like dichloromethane or tetrahydrofuran.

- Alternative Routes: Other synthetic routes may involve multi-step processes that include intermediate compounds, allowing for greater control over the final product's purity and yield .

N-(4-fluorophenyl)methanesulfonamide has various applications across different fields:

- Medicinal Chemistry: It is explored for its potential therapeutic effects, particularly as an anti-inflammatory or anticancer agent.

- Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Investigated for its role in developing advanced materials with specific properties, such as fluorinated polymers.

Studies focusing on the interactions of N-(4-fluorophenyl)methanesulfonamide with biological targets have shown that its unique structure allows it to engage effectively with enzymes and receptors. The fluorinated phenyl group enhances its lipophilicity, which can improve membrane permeability and bioavailability. Interaction studies often utilize techniques such as surface plasmon resonance or molecular docking simulations to evaluate binding affinities and mechanisms of action .

N-(4-fluorophenyl)methanesulfonamide shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-chlorophenyl)methanesulfonamide | Chlorine instead of fluorine on the phenyl ring | May exhibit different biological activities due to chlorine substitution. |

| N-(3-fluorophenyl)-1-(4-fluorophenyl)methanesulfonamide | Contains two fluorinated phenyl rings | Potentially enhanced metabolic stability and lipophilicity compared to single-substituted analogs. |

| N-(4-methylphenyl)methanesulfonamide | Methyl group instead of fluorine | Different electronic properties may affect biological interactions. |

The uniqueness of N-(4-fluorophenyl)methanesulfonamide lies in its dual functionality provided by the fluorinated phenyl group, which enhances both its lipophilicity and potential binding interactions compared to similar compounds with different substituents .

The exploration of N-(4-fluorophenyl)methanesulfonamide began as part of broader efforts to optimize sulfonamide-based therapeutics. Early work in the 20th century focused on sulfanilamide antibiotics, but the introduction of fluorinated aryl groups gained traction in the 1990s to enhance metabolic stability and target affinity. A pivotal milestone occurred in 2005 with the synthesis of TAK-242, a cyclohexene sulfonamide derivative featuring a fluorophenyl group, which demonstrated potent inhibition of inflammatory cytokines. This highlighted the role of fluorinated sulfonamides in modulating biological pathways.

By 2015, patented synthetic methods for related compounds, such as (E)-3-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonamide)pyrimidine-5-yl]acraldehyde, showcased industrial applications of fluorophenyl sulfonamides in kinase inhibitors. Recent studies, including a 2024 Nature publication, have further refined green synthesis techniques for sulfonamide hybrids, emphasizing environmental sustainability.

Classification within Sulfonamide Research Domain

N-(4-Fluorophenyl)methanesulfonamide belongs to the aryl sulfonamide subclass, distinguished by its aromatic fluorine substitution. The table below contextualizes its classification:

The para-fluorine atom enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and enzyme-binding interactions compared to non-fluorinated analogs.

Current Research Significance in Scientific Literature

Recent studies underscore the compound’s versatility:

- Antimicrobial Applications: A 2024 study synthesized chromene-sulfonamide hybrids using N-(4-fluorophenyl)methanesulfonamide derivatives, achieving MIC values of 4–16 µg/mL against Staphylococcus aureus.

- Anti-Inflammatory Research: Fluorophenyl sulfonamides inhibit NF-κB signaling, reducing pro-inflammatory cytokine production.

- Material Science: The sulfonamide group’s polarity facilitates its use in polymer cross-linking and ion-exchange membranes.

The table below highlights key research themes:

Conceptual Framework for Academic Investigation

The study of N-(4-fluorophenyl)methanesulfonamide relies on three pillars:

- Synthetic Chemistry: Optimizing regioselective sulfonylation and fluorine incorporation.

- Computational Analysis: Molecular docking and QSAR models predict bioactivity and guide structural modifications.

- Mechanistic Biology: Elucidating interactions with bacterial enzymes (e.g., dihydropteroate synthase) and inflammatory mediators.

For instance, density functional theory (DFT) calculations reveal that the fluorine atom’s electronegativity stabilizes the sulfonamide’s transition state during nucleophilic substitution.

Classical Synthesis Approaches

Nucleophilic Substitution Routes

The synthesis of N-(4-fluorophenyl)methanesulfonamide primarily relies on nucleophilic substitution, where the amine group of 4-fluoroaniline attacks the electrophilic sulfur atom in methanesulfonyl chloride. This SN2 mechanism proceeds via a tetrahedral intermediate, with the chloride ion acting as the leaving group [2] [4]. The reaction is typically conducted in aprotic solvents such as dichloromethane or nitroalkanes to minimize side reactions. For instance, nitroethane enhances solubility of the sulfonamide product while facilitating precipitation of the hydrochloride byproduct at elevated temperatures [4].

Methanesulfonyl Chloride-Based Pathways

Methanesulfonyl chloride (MsCl) serves as the key electrophile in this synthesis. Its reactivity with primary amines like 4-fluoroaniline is well-documented, yielding sulfonamides in high purity [2]. A representative procedure involves dropwise addition of MsCl to a cooled solution of 4-fluoroaniline and a non-nucleophilic base (e.g., triethylamine) to scavenge HCl. The exothermic reaction requires temperature control (0–25°C) to prevent decomposition [4]. Post-reaction, the product is isolated via crystallization or extraction, with nitroalkane solvents enabling efficient recycling of unreacted reagents [4].

Optimization of Reaction Parameters

Critical parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Synthesis |

|---|---|---|

| Temperature | 0–25°C | Minimizes side reactions |

| Solvent | Nitroethane | Enhances solubility and recovery |

| Stoichiometry | 1:1.1 (amine:MsCl) | Ensures complete conversion |

| Reaction Time | 2–4 hours | Balances kinetics and degradation |

Higher temperatures (>30°C) risk sulfonamide degradation, while excess MsCl leads to over-sulfonation [4]. Solvent choice also affects byproduct formation; nitroalkanes reduce HCl-induced side reactions compared to polar aprotic solvents [4].

Advanced Synthetic Routes

Catalyst-Mediated Synthesis

Recent advances employ sulfonylpyridinium salts (SulPy) as activated intermediates for sulfonamide formation. These reagents undergo nucleophilic chain substitution (SNC), where sulfinate esters act as chain carriers to propagate the reaction [3]. For example, SulPy reagents react with 4-fluoroaniline in acetonitrile, achieving yields >85% under mild conditions (25°C, 12 hours) [3]. Catalytic amounts of sulfinate ions accelerate the isomerization of SulPy to reactive intermediates, reducing reagent waste [3].

Green Chemistry Approaches

Solvent recycling stands out as a sustainable practice in industrial settings. Nitroethane, used in classical synthesis, is distilled and reused across multiple batches, cutting material costs by 30–40% [4]. Additionally, mechanochemical methods—using ball milling to mix solid 4-fluoroaniline and MsCl—eliminate solvents entirely, though scalability remains a challenge [5].

Scalable Production Methodologies

Continuous-flow reactors enhance scalability by maintaining precise temperature control and residence times. A pilot-scale study demonstrated 92% yield using a tubular reactor with in-line HCl removal, outperforming batch processes by 15% [5].

Reaction Mechanisms

Nucleophilic Attack Mechanisms

The amine nitrogen of 4-fluoroaniline attacks the sulfur center of MsCl in a concerted SN2 mechanism. Density functional theory (DFT) calculations reveal a transition state with a bond angle of 170° between the incoming amine and departing chloride, consistent with backside displacement [3]. The reaction’s exothermicity (−58 kJ/mol) drives rapid completion under standard conditions [5].

Intermediate Formation and Stability

The tetrahedral intermediate (R3S(O2)−N−Ar) forms transiently but stabilizes in polar solvents. Nitroalkanes extend its half-life to >10 minutes, allowing spectroscopic observation via ¹⁹F NMR [5]. Decomposition pathways include hydrolysis to methanesulfonic acid, which is mitigated by anhydrous conditions [2].

Mechanistic Studies Using Computational Methods

Computational models at the M06-2X/6-311+G** level simulate the SN2 pathway, predicting activation energies of 18.3 kcal/mol for the gas phase and 14.7 kcal/mol in acetonitrile [3]. Solvent effects reduce energy barriers by stabilizing charged intermediates through dipole interactions [3].

Industrial Synthesis Considerations

Cost-Efficiency Analysis

Nitroethane reduces raw material costs by enabling 95% solvent recovery, lowering expenses by \$12–15 per kilogram of product [4]. Bulk purchasing of MsCl (≥100 kg batches) further cuts costs by 20% compared to laboratory-scale pricing [4].

Yield Optimization Strategies

Key strategies include:

- Precision dosing: Automated pumps deliver MsCl at 0.5 mL/min to prevent localized overheating [4].

- Byproduct removal: Centrifugation separates amine hydrochloride salts before crystallization, improving purity to >98% [4].

- Reaction monitoring: In-line FTIR tracks MsCl consumption, halting the reaction at 95% conversion to minimize over-sulfonation [5].

Environmental Impact Assessment

The synthesis generates 0.8 kg of waste per kilogram of product, primarily HCl and spent solvent. Nitroethane recycling reduces hazardous waste by 60%, while neutralization of HCl with NaOH produces benign NaCl [4]. Life-cycle assessments suggest a 35% lower carbon footprint compared to traditional sulfonamide syntheses [5].

Molecular Orbital Analysis

Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Configuration

The molecular orbital analysis of N-(4-fluorophenyl)methanesulfonamide provides fundamental insights into its electronic structure and reactivity patterns. Density functional theory calculations at the B3LYP/6-311++G(d,p) level reveal distinctive characteristics in the frontier molecular orbital configuration [1].

The highest occupied molecular orbital energy of N-(4-fluorophenyl)methanesulfonamide is calculated to be -6.81 eV, while the lowest unoccupied molecular orbital energy is positioned at -1.84 eV, resulting in a HOMO-LUMO energy gap of 4.97 eV [1]. This substantial energy gap indicates significant chemical stability and moderate reactivity under normal conditions. The spatial distribution of the highest occupied molecular orbital predominantly localizes on the 4-fluorophenyl ring system, with considerable electron density concentrated on the aromatic π-system and the nitrogen atom of the sulfonamide group [1].

In contrast, the lowest unoccupied molecular orbital shows primary localization on the sulfonamide moiety, particularly centered on the sulfur atom and the adjacent oxygen atoms [1]. This distribution pattern suggests that electron transfer processes would involve donation from the aromatic system to the electron-deficient sulfonamide group, facilitating charge transfer interactions that are crucial for intermolecular recognition and binding processes.

The calculated ionization potential of 6.81 eV corresponds directly to the highest occupied molecular orbital energy, indicating the energy required to remove an electron from the molecule [1]. The electron affinity value of 1.84 eV represents the energy released when an electron is added to the molecule, providing insights into the compound's electron-accepting capabilities [1].

Electronic Distribution Patterns

The electronic distribution analysis reveals characteristic patterns that govern the molecular behavior of N-(4-fluorophenyl)methanesulfonamide. The electronegativity value of 4.33 eV reflects the molecule's tendency to attract electrons, while the global hardness of 2.48 eV indicates its resistance to electron density changes [1]. The chemical softness value of 0.40 eV suggests moderate polarizability and responsiveness to external electric fields [1].

The electrophilicity index of 3.77 eV demonstrates the molecule's moderate electron-accepting capacity, making it suitable for interactions with electron-rich species [1]. This property is particularly relevant for understanding the compound's potential biological activities and its ability to form stable complexes with biomolecules [1].

Natural bond orbital analysis indicates significant charge transfer interactions within the molecule, with the fluorine atom exhibiting a partial negative charge of approximately -0.35 e, while the sulfur atom carries a partial positive charge of +1.42 e [2]. The nitrogen atom in the sulfonamide group maintains a partial negative charge of -0.68 e, facilitating hydrogen bonding interactions [2].

The molecular electrostatic potential surface reveals distinct regions of electron density variation, with the most negative regions located around the fluorine atom and the sulfonamide oxygen atoms, while the most positive regions are found near the hydrogen atoms and the sulfur center [2]. This distribution pattern directly influences the molecule's ability to participate in intermolecular interactions and determines its binding preferences.

Computational Modeling Studies

Density Functional Theory Applications

Comprehensive density functional theory investigations of N-(4-fluorophenyl)methanesulfonamide have been conducted using various functional and basis set combinations to ensure reliable predictions of molecular properties. The B3LYP functional with the 6-311++G(d,p) basis set has proven most effective for geometry optimization and electronic property calculations [1] [2].

The optimized molecular geometry demonstrates excellent agreement with experimental crystallographic data, with bond lengths and angles showing deviations of less than 0.02 Å and 2°, respectively [2]. The sulfur-nitrogen bond length is calculated to be 1.622 Å, consistent with typical sulfonamide structures, while the sulfur-oxygen bonds exhibit lengths of 1.441 Å, indicating significant double-bond character [2].

Vibrational frequency calculations reveal characteristic sulfonamide stretching modes at 1343 cm⁻¹ and 1156 cm⁻¹, corresponding to asymmetric and symmetric sulfur-oxygen stretching vibrations [2]. The nitrogen-hydrogen stretching frequency appears at 3398 cm⁻¹, while the aromatic carbon-hydrogen stretching modes are observed in the 3025-3085 cm⁻¹ region [2].

Thermodynamic properties calculated at 298.15 K include a standard enthalpy of formation of -512.3 kJ/mol, entropy of 298.7 J/(mol·K), and Gibbs free energy of formation of -423.1 kJ/mol [2]. These values indicate thermodynamic stability under standard conditions and provide essential data for understanding the compound's behavior in various environments.

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to investigate the dynamic behavior of N-(4-fluorophenyl)methanesulfonamide in different environmental conditions. Simulations conducted in aqueous solution using the OPLS4 force field over 20 nanoseconds reveal significant conformational flexibility around the sulfur-nitrogen bond [1].

The root mean square deviation analysis indicates that the molecule maintains structural stability with average fluctuations of 0.25 Å for heavy atoms throughout the simulation period [1]. The radius of gyration remains relatively constant at 3.8 Å, suggesting that the molecule does not undergo significant conformational changes in aqueous environment [1].

Solvation analysis reveals that the sulfonamide group forms an average of 3.2 hydrogen bonds with surrounding water molecules, with the nitrogen and oxygen atoms serving as primary interaction sites [1]. The fluorine atom participates in weaker hydrogen bonding interactions, contributing an average of 0.8 hydrogen bonds per molecule [1].

The molecular dynamics simulations also provide insights into the rotational barriers around key bonds. The sulfur-nitrogen bond exhibits a rotational barrier of 12.4 kJ/mol, while rotation around the nitrogen-phenyl bond shows a barrier of 8.7 kJ/mol [1]. These values indicate moderate flexibility that allows for conformational adaptation while maintaining overall structural integrity.

Prediction of Molecular Behavior in Various Environments

Computational predictions of molecular behavior under different environmental conditions reveal important insights into the stability and reactivity of N-(4-fluorophenyl)methanesulfonamide. In acidic conditions (pH 2), the molecule maintains its neutral form with minimal structural changes, as the sulfonamide nitrogen has a calculated pKa value of 10.2 [3].

Under basic conditions (pH 12), partial deprotonation of the sulfonamide group occurs, leading to increased solubility and altered electronic properties [3]. The deprotonated form exhibits enhanced nucleophilicity and modified hydrogen bonding patterns compared to the neutral species [3].

Temperature-dependent studies indicate that the molecule remains stable up to 150°C, with decomposition pathways primarily involving cleavage of the sulfur-nitrogen bond [4]. The activation energy for thermal decomposition is calculated to be 165 kJ/mol, suggesting good thermal stability under normal processing conditions [4].

Solvent effects significantly influence the molecular properties, with polar solvents stabilizing the molecule through hydrogen bonding interactions with the sulfonamide group [4]. In non-polar solvents, the molecule tends to aggregate through π-π stacking interactions between the aromatic rings and dipole-dipole interactions between the polar sulfonamide groups [4].

Crystallographic Studies

Crystal Packing Arrangements

The crystal structure of N-(4-fluorophenyl)methanesulfonamide has been determined through single-crystal X-ray diffraction analysis, revealing a monoclinic crystal system with space group P2₁/c [5]. The unit cell parameters are a = 7.85 Å, b = 11.24 Å, c = 12.67 Å, and β = 96.2°, with a calculated density of 1.425 g/cm³ [5].

The asymmetric unit contains one molecule of N-(4-fluorophenyl)methanesulfonamide, and the unit cell accommodates four molecules (Z = 4) [5]. The molecular conformation in the solid state shows the sulfonamide group and the fluorophenyl ring adopting a nearly perpendicular arrangement, with a dihedral angle of 89.3° [5].

The crystal packing is characterized by a layered arrangement where molecules are organized into sheets parallel to the (100) plane [6]. Within each layer, molecules are connected through a network of hydrogen bonds and van der Waals interactions, creating a stable three-dimensional framework [6]. The interlayer spacing is approximately 5.2 Å, allowing for efficient packing while maintaining optimal intermolecular contacts [6].

Analysis of the packing efficiency reveals a packing coefficient of 0.72, which is typical for organic molecular crystals [6]. The void volume within the crystal structure is minimal, indicating efficient space utilization and contributing to the overall stability of the crystal lattice [6].

Hydrogen Bonding Networks

The hydrogen bonding network in N-(4-fluorophenyl)methanesulfonamide crystals plays a crucial role in determining the structural stability and physical properties. The primary hydrogen bonding interactions occur between the sulfonamide nitrogen-hydrogen donor and the sulfonyl oxygen acceptors of neighboring molecules [7] [8].

The nitrogen-hydrogen···oxygen hydrogen bonds exhibit distances ranging from 2.08 to 2.12 Å, with donor-hydrogen-acceptor angles between 172° and 178°, indicating nearly linear and strong hydrogen bonding interactions [7] [8]. These interactions form infinite chains along the crystallographic b-axis, creating a one-dimensional hydrogen bonding network [7] [8].

Secondary hydrogen bonding interactions involve carbon-hydrogen donors from the aromatic ring and methyl group interacting with oxygen and fluorine acceptors [8]. The carbon-hydrogen···oxygen contacts have distances of 2.35-2.67 Å, while carbon-hydrogen···fluorine interactions range from 2.45 to 2.82 Å [8]. These weaker interactions contribute to the overall stability and help define the three-dimensional crystal structure [8].

The hydrogen bonding pattern can be described using graph set notation as C(4) chains for the primary nitrogen-hydrogen···oxygen interactions, with R₂²(8) rings formed by the combination of primary and secondary hydrogen bonds [8]. This complex network ensures structural integrity and influences the physical properties of the crystalline material [8].

Three-Dimensional Structural Analysis

The three-dimensional structural analysis reveals the complete spatial arrangement of N-(4-fluorophenyl)methanesulfonamide molecules within the crystal lattice. The molecular packing can be described as a herringbone-like arrangement when viewed along the crystallographic a-axis [9].

The fluorophenyl rings are arranged in a near-parallel fashion with interplanar distances of 3.8-4.2 Å, indicating weak π-π stacking interactions [9]. The orientation of adjacent rings is offset by approximately 23°, optimizing the balance between attractive π-π interactions and repulsive steric effects [9].

The sulfonamide groups are positioned to maximize hydrogen bonding interactions while minimizing steric hindrance [9]. The sulfur atoms are located at distances of 5.1-5.8 Å from each other, preventing unfavorable electrostatic repulsion while allowing for optimal crystal packing [9].

Void analysis reveals that the crystal structure contains minimal empty space, with the largest void having a volume of 18 ų [9]. This efficient packing contributes to the high density and stability of the crystal form, making it suitable for pharmaceutical applications where crystal stability is crucial [9].

Hirshfeld Surface Analysis

Intermolecular Interactions Mapping

Hirshfeld surface analysis provides detailed quantitative information about the intermolecular interactions in N-(4-fluorophenyl)methanesulfonamide crystals. The analysis reveals that hydrogen atom contacts dominate the intermolecular interactions, accounting for 52.4% of the total surface area [8] [10].

The most significant interactions are hydrogen···oxygen/oxygen···hydrogen contacts, contributing 19.9% to the total surface area with distances ranging from 2.1 to 2.7 Å [8] [10]. These interactions appear as distinct spikes in the fingerprint plots, with the upper spikes corresponding to hydrogen donors and the lower spikes to hydrogen acceptors [8] [10].

Hydrogen···fluorine/fluorine···hydrogen interactions contribute 10.5% to the surface area, with contact distances between 2.3 and 2.9 Å [8] [10]. These interactions are particularly important for the fluorinated compound, as the fluorine atom acts as a weak hydrogen bond acceptor and influences the overall packing arrangement [8] [10].

Carbon-related interactions, including hydrogen···carbon/carbon···hydrogen contacts (7.5%) and carbon···oxygen/oxygen···carbon contacts (4.8%), provide additional stabilization to the crystal structure [8] [10]. The remaining interactions involve nitrogen···hydrogen/hydrogen···nitrogen (2.1%), fluorine···carbon/carbon···fluorine (1.8%), and various other weak contacts [8] [10].

The Hirshfeld surface mapped with normalized contact distance reveals red regions indicating close contacts, white regions for contacts at van der Waals distances, and blue regions for longer contacts [8] [10]. The surface analysis clearly identifies the hydrogen bonding sites and provides visual representation of the interaction patterns [8] [10].

Crystal Engineering Implications

The Hirshfeld surface analysis provides valuable insights for crystal engineering applications of N-(4-fluorophenyl)methanesulfonamide. The detailed mapping of intermolecular interactions identifies key structural features that can be modified to alter crystal properties [11].

The dominance of hydrogen···hydrogen contacts suggests that modifications to the hydrogen bonding network could significantly impact crystal stability and solubility [11]. The introduction of additional hydrogen bond donors or acceptors could alter the packing arrangement and potentially improve pharmaceutical properties [11].

The contribution of fluorine interactions (10.5%) indicates that fluorine substitution plays a crucial role in crystal packing [11]. Different fluorine substitution patterns could lead to polymorphic forms with distinct physical properties, making this a valuable target for crystal engineering efforts [11].

The analysis reveals that the crystal structure is primarily stabilized by weak interactions rather than strong directional hydrogen bonds [11]. This suggests that the crystal form may be susceptible to polymorphic transformations under different crystallization conditions or in the presence of additives [11].

The quantitative interaction data provides a foundation for computational crystal structure prediction and polymorph screening [11]. The identified interaction patterns can be used to design synthetic routes that favor specific crystal forms or to predict the likelihood of cocrystal formation with other compounds [11].

The crystal engineering implications extend to understanding how different substituents on the phenyl ring might affect the packing arrangement [11]. The analysis suggests that electron-withdrawing groups would strengthen the hydrogen bonding network, while electron-donating groups might favor π-π stacking interactions [11].

| Property | Value | Method/Basis Set |

|---|---|---|

| Molecular Formula | C₇H₈FNO₂S | Experimental |

| Molecular Weight (g/mol) | 189.21 | Experimental |

| HOMO Energy (eV) | -6.81 | B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | -1.84 | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (eV) | 4.97 | B3LYP/6-311++G(d,p) |

| Ionization Potential (eV) | 6.81 | B3LYP/6-311++G(d,p) |

| Electron Affinity (eV) | 1.84 | B3LYP/6-311++G(d,p) |

| Electronegativity (eV) | 4.33 | B3LYP/6-311++G(d,p) |

| Global Hardness (eV) | 2.48 | B3LYP/6-311++G(d,p) |

| Chemical Softness (eV) | 0.40 | B3LYP/6-311++G(d,p) |

| Electrophilicity Index (eV) | 3.77 | B3LYP/6-311++G(d,p) |

| Dipole Moment (Debye) | 4.2 | B3LYP/6-311++G(d,p) |

| Polarizability (a.u.) | 76.5 | B3LYP/6-311++G(d,p) |

| First Hyperpolarizability (a.u.) | 1.25 × 10⁻³⁰ | B3LYP/6-311++G(d,p) |

| Parameter | Value | Notes |

|---|---|---|

| Crystal System | Monoclinic | Typical for sulfonamides |

| Space Group | P2₁/c | Centrosymmetric |

| Unit Cell a (Å) | 7.85 | Along crystallographic axis |

| Unit Cell b (Å) | 11.24 | Along crystallographic axis |

| Unit Cell c (Å) | 12.67 | Along crystallographic axis |

| Unit Cell β (°) | 96.2 | Monoclinic angle |

| Unit Cell Volume (ų) | 1112.5 | Calculated |

| Z | 4 | Molecules per unit cell |

| Density (g/cm³) | 1.425 | Calculated from crystal data |

| Temperature (K) | 296 | Room temperature |

| Radiation | Cu Kα | λ = 1.5418 Å |

| R-factor | 0.042 | Reliability factor |

| Goodness of Fit | 1.05 | Quality of refinement |

| Interaction Type | Contribution (%) | Distance Range (Å) | Interaction Strength |

|---|---|---|---|

| H⋯H | 52.4 | 2.2-2.8 | Weak |

| H⋯O/O⋯H | 19.9 | 2.1-2.7 | Moderate |

| H⋯F/F⋯H | 10.5 | 2.3-2.9 | Moderate |

| H⋯C/C⋯H | 7.5 | 2.7-3.2 | Weak |

| C⋯O/O⋯C | 4.8 | 3.0-3.5 | Weak |

| N⋯H/H⋯N | 2.1 | 2.4-3.0 | Moderate |

| F⋯C/C⋯F | 1.8 | 3.1-3.6 | Weak |

| O⋯O | 0.7 | 3.2-3.8 | Very Weak |

| S⋯H/H⋯S | 0.3 | 2.8-3.3 | Weak |